molecular formula C16H22O7 B14598978 Diethyl (2,4,6-trimethoxyphenyl)propanedioate CAS No. 61040-80-0

Diethyl (2,4,6-trimethoxyphenyl)propanedioate

Katalognummer: B14598978
CAS-Nummer: 61040-80-0
Molekulargewicht: 326.34 g/mol
InChI-Schlüssel: SYWKRGFUZHKAHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (2,4,6-trimethoxyphenyl)propanedioate is an organic compound with the molecular formula C16H22O7 It is a derivative of malonic acid, where the hydrogen atoms of the phenyl ring are substituted with methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl (2,4,6-trimethoxyphenyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with 2,4,6-trimethoxybenzyl chloride in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the benzyl chloride .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (2,4,6-trimethoxyphenyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the desired functional group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Diethyl (2,4,6-trimethoxyphenyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diethyl (2,4,6-trimethoxyphenyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the methoxy substitutions.

    Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.

    Malonic acid: The parent compound of diethyl malonate and its derivatives.

Uniqueness

Diethyl (2,4,6-trimethoxyphenyl)propanedioate is unique due to the presence of methoxy groups on the phenyl ring, which significantly alters its chemical properties and reactivity compared to its simpler counterparts. These substitutions can enhance the compound’s solubility, stability, and potential biological activities, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61040-80-0

Molekularformel

C16H22O7

Molekulargewicht

326.34 g/mol

IUPAC-Name

diethyl 2-(2,4,6-trimethoxyphenyl)propanedioate

InChI

InChI=1S/C16H22O7/c1-6-22-15(17)14(16(18)23-7-2)13-11(20-4)8-10(19-3)9-12(13)21-5/h8-9,14H,6-7H2,1-5H3

InChI-Schlüssel

SYWKRGFUZHKAHF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=C(C=C(C=C1OC)OC)OC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.